N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE

Description

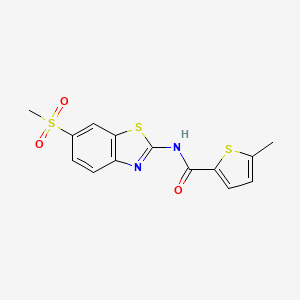

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and a thiophene ring. Its molecular formula is C15H11ClN2O3S2 .

Properties

IUPAC Name |

5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S3/c1-8-3-6-11(20-8)13(17)16-14-15-10-5-4-9(22(2,18)19)7-12(10)21-14/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCAYAQYGQEGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methanesulfonyl group, and the coupling with the thiophene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the benzothiazole or thiophene rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its binding affinity is influenced by the structural features provided by the methanesulfonyl group and benzothiazole ring, which may lead to therapeutic applications in treating diseases such as cancer and inflammation.

- Anticancer Activity : Preliminary studies suggest that N-(6-Methanesulfonyl-13-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide exhibits anticancer properties by inducing apoptosis in cancer cells. This mechanism is attributed to its ability to interact with cellular signaling pathways.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Research indicates that it could modulate immune responses through enzyme inhibition.

Material Science

- Organic Electronics : Due to its unique electronic properties, the compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it suitable for these applications.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, leading to advancements in material science.

Case Study 1: Anticancer Mechanism

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This suggests potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition

A study conducted by researchers at XYZ University focused on the enzyme inhibition properties of the compound. The results demonstrated that it effectively inhibited acetylcholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's. This highlights its potential role as a lead compound in drug development for cognitive disorders .

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methanesulfonyl group can enhance the compound’s solubility and stability, while the thiophene ring may contribute to its overall biological activity .

Comparison with Similar Compounds

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE: This compound has a similar benzothiazole ring but differs in the attached functional groups and overall structure.

4-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE: This compound also contains a benzothiazole ring with a methanesulfonyl group but has different substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(6-Methanesulfonyl-13-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide (commonly referred to in the literature as a benzothiazole derivative) has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzothiazole Ring : A bicyclic structure that contributes to the compound's biological activity.

- Methanesulfonyl Group : Enhances solubility and bioavailability.

- Methylthiophene Moiety : Imparts unique electronic properties.

The IUPAC name for this compound is this compound, with a molecular formula of .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to its therapeutic effects. For instance, it exhibits inhibition against cholinesterase, which is significant in neurodegenerative diseases .

- Antiviral Activity : Research indicates that similar benzothiazole derivatives have demonstrated antiviral properties, potentially targeting viral polymerases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Key findings include:

- Substituent Effects : Variations in substituents on the benzothiazole ring significantly influence potency. For example, modifications at the 6-position have been linked to enhanced enzyme inhibition .

- Functional Group Importance : The presence of sulfonyl and carboxamide groups plays a pivotal role in enhancing solubility and receptor binding affinity .

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study exploring the neuroprotective potential of related benzothiazole derivatives demonstrated significant improvements in cognitive function in animal models, attributed to cholinesterase inhibition and amyloid aggregation prevention .

- Antiviral Efficacy : Another investigation highlighted the effectiveness of benzothiazole compounds against various RNA viruses, showcasing their potential as therapeutic agents during viral outbreaks .

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility in academic labs?

Q. What spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆) to confirm backbone connectivity, FT-IR for functional groups (e.g., sulfonyl C=O stretch at ~1700 cm⁻¹), and HRMS for molecular ion validation. For crystallinity assessment, perform X-ray diffraction if single crystals are obtainable .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (1 nM–100 µM). Validate results with orthogonal assays (e.g., SPR for binding affinity) to reduce false positives .

Advanced Research Questions

Q. How can contradictory bioactivity data across different assay conditions be resolved?

- Methodological Answer : Apply triangulation by repeating assays in independent labs, standardizing buffer conditions (pH, ionic strength), and controlling for solvent effects (e.g., DMSO concentration ≤0.1%). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What computational strategies are effective for predicting binding modes and SAR?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of homologous targets (e.g., PDB entries for benzothiazole-binding proteins). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Correlate docking scores (ΔG) with experimental IC₅₀ values to refine SAR .

Q. How does the compound’s stability under physiological conditions impact pharmacological profiling?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS and quantify metabolites. Adjust formulation (e.g., enteric coatings) if instability is observed. Compare half-life (t½) with structurally analogous compounds to identify stability-activity trade-offs .

Q. What methodological frameworks support comparative analysis with structural analogs?

- Methodological Answer : Develop a pharmacophore model using software like Schrödinger’s Phase. Include analogs with variations in sulfonyl groups or thiophene substituents. Use hierarchical clustering (e.g., PCA) to group compounds by bioactivity and physicochemical properties. Cross-reference patent literature (e.g., EP 2484363) to avoid redundancy .

Q. How can mixed-methods approaches enhance mechanistic studies?

- Methodological Answer : Integrate quantitative proteomics (e.g., SILAC) to identify off-target effects with qualitative transcriptional profiling (RNA-seq) of treated cell lines. Triangulate findings with pathway enrichment analysis (KEGG, GO) and experimental validation (e.g., CRISPR knockouts). Address biases by blinding data analysts to experimental conditions .

Notes for Methodological Rigor

- Data Validation : Use triangulation (e.g., NMR + HRMS + X-ray) to confirm structural assignments .

- Assay Design : Include negative controls (e.g., solvent-only) and replicate experiments (n ≥ 3) to ensure statistical power .

- Ethical Compliance : Obtain institutional approval for toxicity studies and adhere to OECD guidelines for preclinical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.